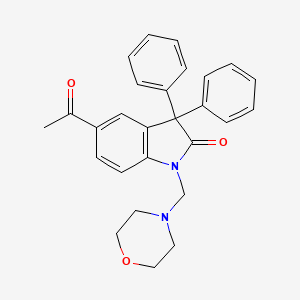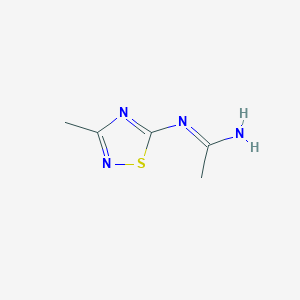
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of hydrazine derivatives and carbon disulfide under reflux conditions . The reaction is carried out in ethanol or a mixture of ethanol and methyl tert-butyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Aplicaciones Científicas De Investigación
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in bacterial or cancer cell proliferation. The compound’s heterocyclic structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A similar compound with a different substitution pattern, known for its antimicrobial and anticancer properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and agriculture.
Uniqueness
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetimidamide group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H8N4S |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C5H8N4S/c1-3(6)7-5-8-4(2)9-10-5/h1-2H3,(H2,6,7,8,9) |
Clave InChI |
LORXTROQKXVJKJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NSC(=N1)/N=C(\C)/N |
SMILES canónico |
CC1=NSC(=N1)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


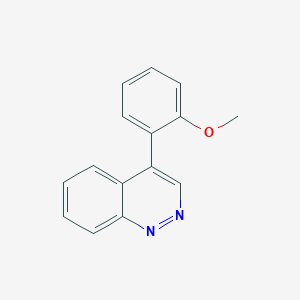
![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
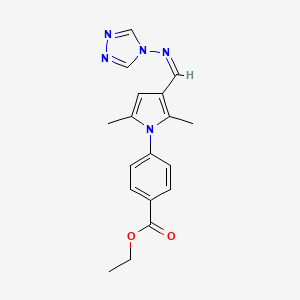
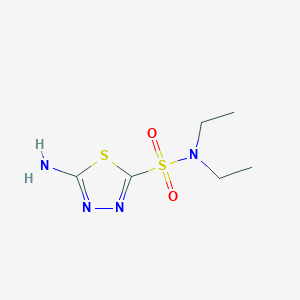

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
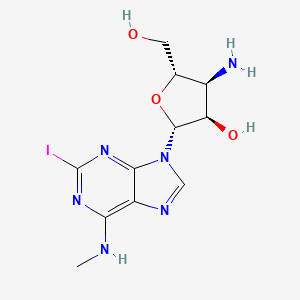
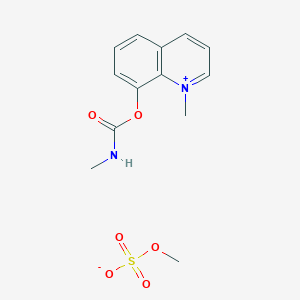
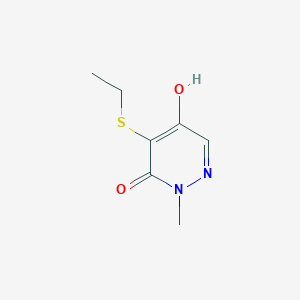
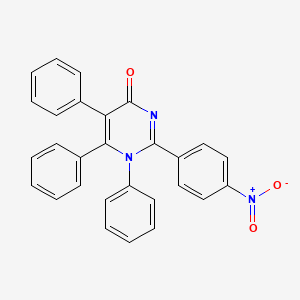
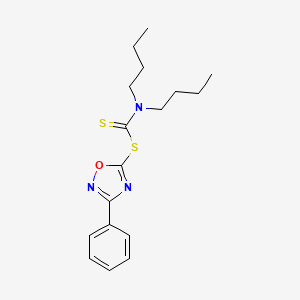
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
